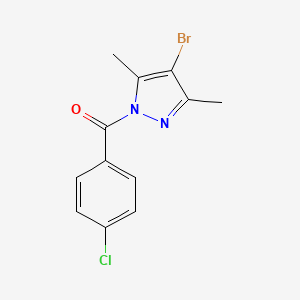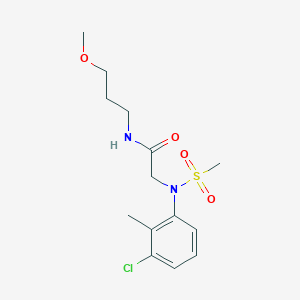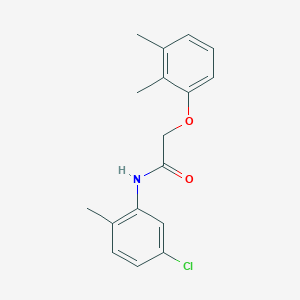
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that is commonly used in scientific research. It is a pyrazole derivative that has been found to have a wide range of applications in various fields of research.
Applications De Recherche Scientifique
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, it has been used as a starting material for the synthesis of potential anti-cancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is not well understood. However, it has been suggested that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole are not well studied. However, it has been found to have cytotoxic effects on various cancer cell lines. It has also been found to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds and as a ligand in the synthesis of metal complexes. However, one limitation is its cytotoxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One direction is the synthesis of new compounds using 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole as a building block. Another direction is the synthesis of metal complexes using 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole as a ligand for catalytic applications. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
Méthodes De Synthèse
The synthesis of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then reacted with bromine to obtain 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
Propriétés
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-11(13)8(2)16(15-7)12(17)9-3-5-10(14)6-4-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVSJLDWXYHWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5614491.png)
![4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614508.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5614520.png)


![(1R*,5R*)-N,N-dimethyl-6-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5614537.png)
![5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5614542.png)
![2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)
![4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5614548.png)
![N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B5614552.png)
![ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5614562.png)

![4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5614585.png)
